molecular formula C16H22ClN3O5S B2929344 2-chloro-N-(2-morpholin-4-yl-5-morpholin-4-ylsulfonylphenyl)acetamide CAS No. 721908-40-3

2-chloro-N-(2-morpholin-4-yl-5-morpholin-4-ylsulfonylphenyl)acetamide

Cat. No. B2929344
CAS RN: 721908-40-3
M. Wt: 403.88
InChI Key: XBGBKOBOQLCRID-UHFFFAOYSA-N
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Description

2-chloro-N-(2-morpholin-4-yl-5-morpholin-4-ylsulfonylphenyl)acetamide, also known as MORPH-1, is a novel small molecule that has gained attention in the scientific community due to its potential applications in drug discovery research.

Mechanism Of Action

2-chloro-N-(2-morpholin-4-yl-5-morpholin-4-ylsulfonylphenyl)acetamide binds to the MOR protein, which is a G protein-coupled receptor (GPCR) that is involved in the modulation of pain, reward, and addiction pathways in the brain. When 2-chloro-N-(2-morpholin-4-yl-5-morpholin-4-ylsulfonylphenyl)acetamide binds to the MOR protein, it activates a signaling cascade that ultimately leads to the inhibition of neurotransmitter release and the modulation of pain perception.
Biochemical and Physiological Effects
In vitro studies have shown that 2-chloro-N-(2-morpholin-4-yl-5-morpholin-4-ylsulfonylphenyl)acetamide is a potent and selective agonist of the MOR protein. In vivo studies in rodents have demonstrated that 2-chloro-N-(2-morpholin-4-yl-5-morpholin-4-ylsulfonylphenyl)acetamide is effective in reducing pain without producing the side effects commonly associated with traditional opioids, such as respiratory depression, sedation, and addiction.

Advantages And Limitations For Lab Experiments

One advantage of using 2-chloro-N-(2-morpholin-4-yl-5-morpholin-4-ylsulfonylphenyl)acetamide in lab experiments is its high affinity and selectivity for the MOR protein, which allows for more specific and targeted studies of the opioid system. However, one limitation of using 2-chloro-N-(2-morpholin-4-yl-5-morpholin-4-ylsulfonylphenyl)acetamide is its relatively low solubility in water, which can make it difficult to administer in vivo.

Future Directions

There are several potential future directions for the use of 2-chloro-N-(2-morpholin-4-yl-5-morpholin-4-ylsulfonylphenyl)acetamide in drug discovery research. One direction is the optimization of the structure of 2-chloro-N-(2-morpholin-4-yl-5-morpholin-4-ylsulfonylphenyl)acetamide to improve its solubility and pharmacokinetic properties. Another direction is the development of new pain medications based on the structure of 2-chloro-N-(2-morpholin-4-yl-5-morpholin-4-ylsulfonylphenyl)acetamide that have reduced side effects compared to traditional opioids. Additionally, further studies are needed to elucidate the full range of physiological effects of 2-chloro-N-(2-morpholin-4-yl-5-morpholin-4-ylsulfonylphenyl)acetamide and its potential applications in other areas of research, such as addiction and mood disorders.

Synthesis Methods

2-chloro-N-(2-morpholin-4-yl-5-morpholin-4-ylsulfonylphenyl)acetamide was first synthesized in 2007 by a team of chemists led by Professor David R. Liu at Harvard University. The synthesis involves a multi-step process starting from commercially available starting materials. The final step of the synthesis involves the reaction of 2-chloro-N-(2-hydroxy-5-nitrophenyl)acetamide with two molecules of morpholine and one molecule of morpholine-4-sulfonic acid under basic conditions to yield 2-chloro-N-(2-morpholin-4-yl-5-morpholin-4-ylsulfonylphenyl)acetamide.

Scientific Research Applications

2-chloro-N-(2-morpholin-4-yl-5-morpholin-4-ylsulfonylphenyl)acetamide has been used in various scientific research applications, particularly in drug discovery research. It has been shown to bind to a specific protein target, the mu-opioid receptor (MOR), with high affinity and selectivity. This makes it a promising lead compound for the development of new pain medications with reduced side effects compared to currently available opioids.

properties

IUPAC Name

2-chloro-N-(2-morpholin-4-yl-5-morpholin-4-ylsulfonylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22ClN3O5S/c17-12-16(21)18-14-11-13(26(22,23)20-5-9-25-10-6-20)1-2-15(14)19-3-7-24-8-4-19/h1-2,11H,3-10,12H2,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBGBKOBOQLCRID-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=C(C=C(C=C2)S(=O)(=O)N3CCOCC3)NC(=O)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22ClN3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-N-[5-(morpholine-4-sulfonyl)-2-morpholin-4-yl-phenyl]-acetamide

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